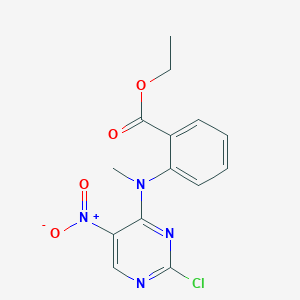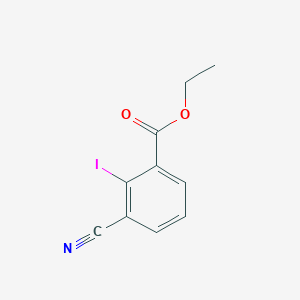
2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylic Acid is a heterocyclic compound that features both a quinoline and a thiazole ring These structures are known for their significant biological activities and are often used in the development of pharmaceuticals and other biologically active agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylic Acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of quinoline followed by the formation of the thiazole ring through cyclization reactions. The carboxylic acid group is then introduced via oxidation or carboxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to minimize side reactions and maximize the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the bromine atom or the quinoline ring, resulting in debromination or hydrogenation products.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the bromine-substituted position and the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
- Quinoline N-oxides from oxidation.
- Debrominated or hydrogenated quinoline derivatives from reduction.
- Substituted thiazole derivatives from nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent in various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylic Acid involves its interaction with various molecular targets and pathways:
DNA Binding: The compound can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: It may inhibit key enzymes involved in cellular processes, such as topoisomerases, leading to cell cycle arrest and apoptosis.
Receptor Modulation: The compound can modulate receptor activity, affecting signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
2-Phenylthiazole-4-carboxylic Acid: Shares the thiazole and carboxylic acid moieties but lacks the quinoline ring.
2-(4-Pyridyl)thiazole-4-carboxylic Acid: Contains a pyridine ring instead of a quinoline ring.
6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic Acid: Features an imidazo-thiazole structure with a bromophenyl group.
Uniqueness: 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylic Acid is unique due to the combination of the quinoline and thiazole rings, along with the bromine and carboxylic acid functionalities. This unique structure contributes to its diverse chemical reactivity and broad range of biological activities, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C13H7BrN2O2S |
|---|---|
Molekulargewicht |
335.18 g/mol |
IUPAC-Name |
2-(5-bromoquinolin-8-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C13H7BrN2O2S/c14-9-4-3-8(11-7(9)2-1-5-15-11)12-16-10(6-19-12)13(17)18/h1-6H,(H,17,18) |
InChI-Schlüssel |
MYLMLYDPIKXUDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2N=C1)C3=NC(=CS3)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


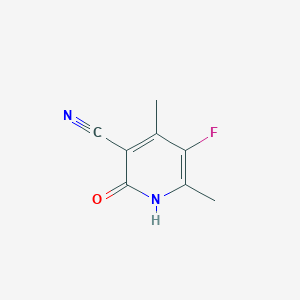
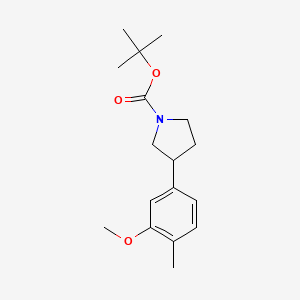
![Spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran]](/img/structure/B13660195.png)
![5-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13660203.png)
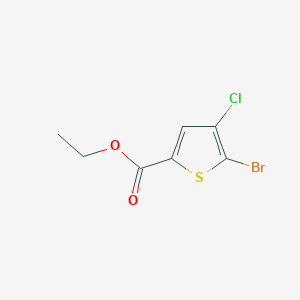

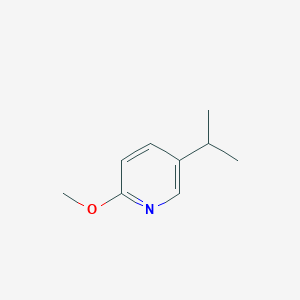
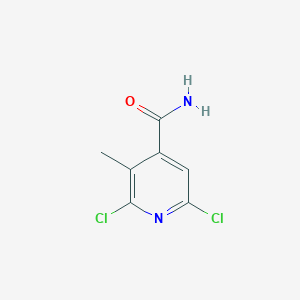
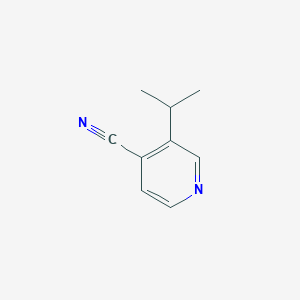
![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-[(thiophen-2-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13660227.png)

